N-(2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-(2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group and a 2-methoxybenzylidene moiety. Its molecular formula is C₂₃H₂₅N₃O, with a molecular weight of 359.47 g/mol. The compound is synthesized via a condensation reaction between 2-methoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazinamine under acidic conditions . Key structural features include:
- Piperazine ring: Provides a flexible scaffold for interactions with biological targets.
- 2-Methoxybenzylidene group: Enhances electron density and influences binding affinity.
Properties
IUPAC Name |
(E)-1-(2-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-27-23-12-5-3-8-20(23)17-24-26-15-13-25(14-16-26)18-21-10-6-9-19-7-2-4-11-22(19)21/h2-12,17H,13-16,18H2,1H3/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIKHGKVSUZDP-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known by its CAS number 306952-23-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
This structure consists of a piperazine ring substituted with both a methoxybenzylidene and a naphthylmethyl group. The presence of these substituents is significant as they may influence the compound's interactions with biological targets.
Anticancer Activity
A notable area of interest is the anticancer potential of piperazine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. A study reported that certain piperazine analogs inhibited the growth of various cancer cell lines, including breast and lung cancers, by inducing apoptosis and cell cycle arrest.
Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuropharmacological properties. They have been studied for their potential as anxiolytics and antidepressants. Research indicates that modifications in the piperazine structure can enhance binding affinity to serotonin and dopamine receptors, which are crucial targets in treating mood disorders. While direct studies on this compound are sparse, its potential neuroactive properties warrant further investigation.
Table: Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Antimicrobial | Potential activity against various bacterial strains (based on structural analogs) |
| Anticancer | Inhibition of cancer cell proliferation in vitro (related compounds) |
| Neuropharmacological | Potential anxiolytic effects (structural analogs studied) |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, several piperazine derivatives were screened for anticancer activity. One compound showed over 70% inhibition of cell growth in breast cancer cell lines at concentrations as low as 10 µM. Although not explicitly tested, this compound's structural characteristics suggest it may exhibit similar effects.
Case Study 2: Neuropharmacological Screening
A research team investigated the neuropharmacological profiles of various piperazine derivatives. They observed that modifications at the benzylidene position significantly affected receptor binding affinity. While this compound has not been directly tested, its unique substitutions could enhance its neuroactive potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Pharmacological Activity Comparisons
- Antimicrobial Activity : Nitro- and halogen-substituted derivatives (e.g., 2-nitro and 2,6-dichloro) exhibit stronger antimicrobial effects due to electron-deficient aromatic systems .
- CNS Activity : Fluorinated analogues show enhanced blood-brain barrier permeability, making them candidates for neuropsychiatric drug development .
- Anticancer Potential: Ethoxy and methoxy derivatives demonstrate moderate cytotoxicity in vitro, likely via intercalation with DNA or inhibition of topoisomerases .
Physicochemical Properties
| Property | N-(2-methoxybenzylidene) Derivative | N-(4-ethoxybenzylidene) Derivative | N-(2-nitrobenzylidene) Derivative |
|---|---|---|---|
| LogP | 3.8 | 4.1 | 2.9 |
| pKa | 8.2 | 8.0 | 6.5 |
| Aqueous Solubility | Low (0.02 mg/mL) | Very low (<0.01 mg/mL) | Moderate (0.5 mg/mL) |
- Lipophilicity : Ethoxy and methoxy derivatives have higher LogP values, favoring membrane permeability but reducing solubility .
- Basicity : Methoxy-substituted compounds exhibit higher pKa values, enhancing protonation at physiological pH .
Research Findings and Key Insights
- Structure-Activity Relationships (SAR) :
- Naphthylmethyl moieties facilitate intercalation with DNA, suggesting anticancer mechanisms .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine?
The compound is synthesized via a condensation reaction between 2-methoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. Key parameters include:
- Solvent selection : Absolute ethanol or methanol under reflux (60–80°C) for 2–4 hours .
- Catalysis : Glacial acetic acid (2–3 drops) to protonate the amine and facilitate imine bond formation .
- Yield optimization : Reaction monitoring via TLC and post-reaction precipitation in ice-cold water improves purity and yield (typically 60–75%) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR identify methoxy (δ ~3.8–4.0 ppm), naphthyl protons (δ ~7.3–8.5 ppm), and imine (C=N, δ ~160 ppm) groups .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (expected m/z ~413.2 for CHNO) .
- IR spectroscopy : Stretching vibrations for C=N (~1600–1650 cm) and aromatic C-H (~3000 cm) .
Q. How does the compound’s hydrazone moiety influence its stability under varying pH conditions?
The hydrazone (C=N-N) group is pH-sensitive. Stability studies show:
- Acidic conditions (pH < 3) : Protonation of the imine nitrogen leads to hydrolysis, forming 2-methoxybenzaldehyde and 4-(1-naphthylmethyl)piperazine .
- Neutral to basic conditions (pH 7–10) : Improved stability, making it suitable for in vitro assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, QSAR) predict the compound’s receptor-binding interactions?
- Density Functional Theory (DFT) : Calculates charge distribution on the methoxy and naphthyl groups, identifying regions of electrophilic/nucleophilic activity .
- QSAR models : Correlate substituent modifications (e.g., replacing methoxy with fluorine) with serotonin receptor (5-HT) affinity .
- Docking simulations : Use software like AutoDock Vina to map interactions with dopamine D receptors, guided by crystallographic data from related piperazine derivatives .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Cross-validation : Compare IC values from radioligand binding assays (e.g., 5-HT) with functional assays (e.g., cAMP inhibition) .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation pathways that may skew in vivo results .
- Crystallographic refinement : Use SHELXL (via OLEX2) to resolve structural ambiguities affecting activity predictions .
Q. How do structural modifications (e.g., halogen substitution) enhance the compound’s pharmacokinetic profile?
- Chlorine/bromine addition : At the benzylidene ring increases lipophilicity (logP ↑ 0.5–1.0), enhancing blood-brain barrier permeability .
- Fluorine substitution : Reduces metabolic oxidation (CYP450 inhibition) and extends half-life in plasma .
- Polar groups (e.g., -OH) : Improve aqueous solubility but may reduce receptor binding due to steric hindrance .
Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Use vapor diffusion with 2:1 v/v DCM:hexane to grow single crystals .
- Temperature control : Crystallize at 4°C to slow nucleation and improve crystal quality .
- ORTEP-3 visualization : Analyze thermal ellipsoids and torsion angles to confirm planar hydrazone geometry .
Methodological Considerations
- Data cross-referencing : Align NMR shifts with Cambridge Structural Database entries for analogous hydrazones .
- Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) to address yield variability .
- Safety protocols : Handle naphthyl derivatives under fume hoods due to potential carcinogenicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
